7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
Description
7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid is a substituted dihydrobenzofuran derivative characterized by an ethoxy (-OCH₂CH₃) group at position 7 of the benzofuran ring and a carboxylic acid (-COOH) moiety at position 2. The compound’s core structure, shared with other dihydrobenzofurans, suggests applications in medicinal chemistry and natural product synthesis .
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
7-ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c1-2-14-8-5-3-4-7-6-9(11(12)13)15-10(7)8/h3-5,9H,2,6H2,1H3,(H,12,13) |
InChI Key |
XPZOXAZTCXSTGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Precursors
Starting Material: 4-Amino-2-hydroxybenzoic acid or ester derivatives serve as the initial scaffold. Halogenation at the 5-position (or 3- and 5-positions) is performed to activate the aromatic ring for subsequent coupling reactions.
Key Reaction: Halogenation
Formation of Benzofuran Core
Method: Palladium-catalyzed cross-coupling (e.g., Sonogashira reaction) of halogenated precursors with trialkylsilyl acetylenes, followed by cyclization.
- Catalyst: Palladium dichloride (PdCl₂)
- Co-catalyst: Copper iodide (CuI)
- Base: Triethylamine or pyridine
- Solvent: 1,2-Dichloroethane or ethylene glycol dimethyl ether
- Temperature: 50–70°C
- Duration: 6–8 hours
Outcome: Formation of the benzofuran ring with a trialkylsilyl protecting group at the 2-position.
Deprotection and Hydrolysis
- Deprotection of silyl groups using potassium carbonate in aqueous media under alkaline conditions.
- Hydrolysis of esters to obtain the free carboxylic acid.
- Reagents: Potassium carbonate, water, dioxane
- Temperature: 65–70°C
- Duration: 8 hours
Result: Formation of 7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid with yields typically exceeding 80%.
Data Table Summarizing Key Reaction Steps
| Step | Starting Material | Reagents | Conditions | Product | Yield (%) | Characterization Data |
|---|---|---|---|---|---|---|
| 1 | 4-Amino-2-hydroxybenzoic acid | NCS, organic solvent | Reflux | 4-Amino-3,5-dichloro-2-hydroxybenzoic acid | 85 | Mass spectrum m/z 284.1 |
| 2 | Halogenated phenol | Trialkylsilyl acetylene, PdCl₂, CuI | 50–55°C, 6 hrs | Benzofuran intermediate | 71 | NMR and MS confirmed |
| 3 | Benzofuran intermediate | K₂CO₃, water, dioxane | 65–70°C, 8 hrs | 7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid | 81 | NMR, IR, and melting point |
Additional Considerations and Variations
- Halogenation Reagents: N-Chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine-based reagents can be employed depending on the desired halogen at the 5-position.
- Protecting Groups: Amino groups are often protected as acetamides or carbamates during halogenation and coupling steps to prevent unwanted side reactions.
- Catalyst Optimization: Palladium catalysts with phosphine ligands (e.g., bis(diphenylphosphino)ferrocene) enhance coupling efficiency.
- Purification: Chromatography and recrystallization are used to purify intermediates and final products, with spectral analyses confirming structure.
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse benzofuran derivatives .
Scientific Research Applications
7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Structural Analogues by Substituent Position and Type
Below is a comparative analysis of key analogues, focusing on substituent effects, molecular properties, and available
Table 1: Structural and Molecular Comparison
Key Observations:
- Halogen substituents (Br, Cl) introduce steric bulk and electron-withdrawing effects, which may improve metabolic stability or binding affinity in drug design .
- Physicochemical Properties :
Biological Activity
7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article synthesizes current research findings regarding its biological properties, particularly focusing on its anticancer, anti-inflammatory, and neuroprotective effects.
Chemical Structure and Properties
The chemical structure of 7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid can be represented as follows:
This compound features a benzofuran core with an ethoxy group at the 7-position and a carboxylic acid at the 2-position, which are critical for its biological activity.
Anticancer Activity
Research has highlighted the potential of benzofuran derivatives, including 7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid, in cancer therapy.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the benzofuran ring significantly influence cytotoxicity against various cancer cell lines. For instance, compounds with halogen substitutions demonstrated enhanced activity against leukemia cells with IC50 values as low as 0.1 μM .
Table 1: Cytotoxic Activity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| MCC1019 | K562 (Leukemia) | 0.1 | High selectivity towards cancer |
| 7-Ethoxy | MCF-7 (Breast) | TBD | Further testing required |
| 7a | EAC (Carcinoma) | TBD | Promising anticancer activity |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In particular, it has been shown to modulate the endocannabinoid system by acting as a selective agonist for cannabinoid receptor type 2 (CB2). This interaction is crucial for reducing neuroinflammation and pain without significant central nervous system effects .
Case Study: Neuropathic Pain Model
In a study involving rats with paclitaxel-induced neuropathy, administration of 7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid resulted in significant pain relief without affecting locomotor behavior. This suggests its potential utility in managing neuropathic pain conditions .
Neuroprotective Activity
The neuroprotective effects of benzofuran derivatives have been attributed to their ability to inhibit neuroinflammation and promote neuronal survival. The modulation of CB2 receptors plays a pivotal role in these processes.
Table 2: Neuroprotective Effects in Animal Models
| Study | Model Type | Outcome |
|---|---|---|
| Paclitaxel-induced | Rat model | Pain relief observed |
| Spinal nerve ligation | Rat model | Reversal of neuropathic pain |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid, and how can purity be ensured?
- Methodology :
- Cyclization Strategies : Start with substituted catechol derivatives and glyoxylic acid under acidic conditions to form the benzofuran core, followed by ethoxylation at position 7 using ethyl bromide or similar reagents .
- Purification : Use column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) and recrystallization (solvent diffusion with ethanol/water) to achieve >95% purity .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and high-resolution mass spectrometry (HRMS) using Q Exactive Orbitrap instruments with ESI ionization .
Q. What analytical techniques are critical for characterizing this compound?
- Key Techniques :
- Mass Spectrometry : HRMS (e.g., Q Exactive Orbitrap) to confirm molecular weight (CHO, theoretical 194.18 g/mol) and fragmentation patterns .
- NMR Spectroscopy : H and C NMR to resolve the ethoxy group (δ ~1.3–1.5 ppm for CH, δ ~4.0–4.2 ppm for OCH) and dihydrofuran ring protons (δ ~3.2–3.5 ppm) .
- X-ray Crystallography : For structural confirmation, as demonstrated for related dihydrobenzofuran derivatives .
Q. What preliminary biological activities have been reported for structurally similar benzofuran derivatives?
- Findings :
- Anticancer Potential : Fluorinated analogs (e.g., 7-fluoro-3-methyl derivatives) show cytotoxicity via eukaryotic cell line assays (IC values <10 µM in HeLa cells) .
- Antimicrobial Activity : Carboxylic acid-substituted benzofurans exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus .
- Diuretic Effects : Related 6-carboxy derivatives demonstrate uricosuric activity in rodent models, suggesting potential renal applications .
Advanced Research Questions
Q. How do substituent modifications (e.g., ethoxy vs. fluoro groups) influence bioactivity?
- Structure-Activity Relationship (SAR) Insights :
- Positional Effects : Fluorine at position 7 enhances metabolic stability and target binding (e.g., kinase inhibition) compared to ethoxy groups, which may improve solubility but reduce potency .
- Functional Group Trade-offs : Ethoxy groups increase steric bulk, potentially hindering interactions with hydrophobic enzyme pockets, as seen in molecular docking studies of similar compounds .
- Experimental Design : Compare IC values across analogs using standardized assays (e.g., MTT for cytotoxicity) and molecular dynamics simulations to map binding affinities .
Q. How can researchers resolve contradictions in reported data on diuretic activity for benzofuran derivatives?
- Approach :
- Replication Studies : Repeat in vivo assays (e.g., rat models with controlled sodium intake) using the exact compound, not structural analogs .
- Mechanistic Clarification : Use radiolabeled tracers to track renal excretion pathways and validate uricosuric effects via LC-MS/MS quantification of uric acid levels .
- Meta-Analysis : Cross-reference data from PubChem, ECHA, and peer-reviewed journals to identify confounding variables (e.g., dosing regimens) .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in anticancer studies?
- Methodology :
- Biochemical Assays : Measure caspase-3/7 activation (apoptosis) and ROS production in treated cancer cells .
- Target Identification : Use affinity chromatography with immobilized compound to isolate binding proteins, followed by proteomic analysis (LC-MS/MS) .
- In Silico Modeling : Perform molecular docking against potential targets (e.g., HDACs or topoisomerases) using AutoDock Vina, referencing crystallographic data from related structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
